molecular formula C15H13NO2S B4710843 N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide

N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B4710843
M. Wt: 271.3 g/mol
InChI Key: QRRGUVRCDJJGTJ-UHFFFAOYSA-N
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Description

N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide is a compound that features a thiophene ring, a phenyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the cyclopropane carboxamide moiety may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide is unique due to the combination of the thiophene ring, phenyl group, and cyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c17-14(13-2-1-9-19-13)10-5-7-12(8-6-10)16-15(18)11-3-4-11/h1-2,5-9,11H,3-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRGUVRCDJJGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide

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